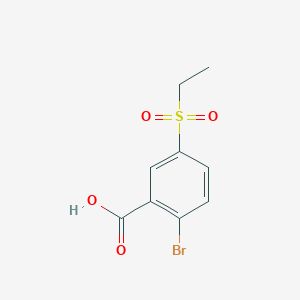

2-Bromo-5-(ethylsulfonyl)benzoic acid

Descripción

2-Bromo-5-(ethylsulfonyl)benzoic acid (molecular formula: C₉H₉BrO₄S) is a substituted benzoic acid derivative characterized by a bromo (-Br) group at the ortho position and an ethylsulfonyl (-SO₂C₂H₅) group at the para position relative to the carboxylic acid (-COOH) moiety. Its structural features, including the electron-withdrawing sulfonyl group and halogen substituent, make it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s InChI key (JHSYNULPVWRCPD-UHFFFAOYSA-N) and SMILES string (CCS(=O)(=O)C₁=CC(=C(C=C₁)Br)C(=O)O) confirm its unique electronic and steric profile .

Propiedades

IUPAC Name |

2-bromo-5-ethylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSYNULPVWRCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285936 | |

| Record name | 2-Bromo-5-(ethylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-60-0 | |

| Record name | 2-Bromo-5-(ethylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22361-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(ethylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 5-(Ethylsulfonyl)benzoic Acid

The most direct and commonly employed method is the bromination of 5-(ethylsulfonyl)benzoic acid using bromine or bromine sources under controlled conditions:

| Parameter | Typical Conditions |

|---|---|

| Brominating agent | Bromine (Br₂), N-bromosuccinimide (NBS) |

| Solvent | Halogenated hydrocarbons (e.g., chloroform) or polar solvents |

| Catalyst/Initiator | Sulfuric acid, red phosphorus, potassium bromate |

| Temperature | 0 °C to 80 °C (often optimized around 25-30 °C) |

| Reaction time | 1 to 24 hours |

| Yield | Up to 92% (depending on conditions) |

The reaction involves electrophilic aromatic substitution where bromine selectively substitutes at the 2-position relative to the ethylsulfonyl substituent. The presence of acid catalysts like sulfuric acid enhances the bromination efficiency by activating bromine and the aromatic ring.

Introduction of Ethylsulfonyl Group

The ethylsulfonyl substituent is typically introduced via oxidation of ethylthio or ethylsulfanyl precursors or via sulfonylation reactions involving ethylsulfonyl chlorides or sulfonylating agents. Oxidation can be performed using reagents such as hydrogen peroxide or potassium permanganate under mild conditions to convert sulfides to sulfones.

Detailed Preparation Procedures

Laboratory-Scale Bromination Example

- Starting Material: 5-(Ethylsulfonyl)benzoic acid

- Reagents: Bromine or N-bromosuccinimide, sulfuric acid catalyst

- Solvent: Chloroform or dichloromethane

- Procedure: The starting acid is dissolved in the solvent, cooled to 0-5 °C, then bromine is added dropwise under stirring. The reaction proceeds for 1-3 hours at controlled temperature. After completion, the mixture is quenched with ice water, and the organic phase is separated.

- Purification: The crude product is purified by recrystallization from methanol or ethyl acetate, yielding the target compound with >90% purity and yields around 85-92%.

Industrial Scale Continuous Flow Process

Industrial production often employs continuous flow reactors to improve safety and reproducibility when handling bromine and sulfonyl reagents. Automated systems allow precise control of temperature, reagent feed rates, and reaction time, enhancing product consistency.

- Advantages: Improved heat dissipation, minimized side reactions, and scalable production.

- Purification: Advanced chromatographic techniques and recrystallization ensure high purity (>99%) suitable for pharmaceutical applications.

Reaction Types and Functional Group Transformations

| Reaction Type | Description | Common Reagents/Conditions | Products Formed |

|---|---|---|---|

| Electrophilic Substitution | Bromination at aromatic ring position 2 | Br₂, NBS, sulfuric acid, halogenated solvents | 2-Bromo-5-(ethylsulfonyl)benzoic acid |

| Oxidation | Conversion of ethylthio to ethylsulfonyl group | H₂O₂, KMnO₄ | Ethylsulfonyl derivatives |

| Nucleophilic Substitution | Replacement of bromine by nucleophiles | NaOH, K₂CO₃ in polar aprotic solvents (DMSO) | Substituted benzoic acids |

| Coupling Reactions | Formation of C-C bonds via Suzuki-Miyaura coupling | Pd catalysts, boronic acids | Biaryl and complex aromatic compounds |

These transformations allow further functionalization of the molecule for diverse synthetic applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Bromination | 5-(Ethylsulfonyl)benzoic acid | Br₂, sulfuric acid, chloroform | 0-30 °C, 1-3 h | 85-92 | 90-99 | Simple, high selectivity |

| Oxidation of Ethylthio | 5-(Ethylthio)benzoic acid | H₂O₂ or KMnO₄ | Room temperature | 80-90 | >95 | Converts sulfide to sulfone |

| Continuous Flow Bromination | 5-(Ethylsulfonyl)benzoic acid | Br₂, automated system | Controlled flow, optimized temp | 90-95 | >99 | Industrial scale, reproducible |

| Coupling Post-Bromination | This compound | Pd catalyst, boronic acid | Mild, room to moderate temp | Variable | High | For further functionalization |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low to moderate temperatures (0-30 °C) during bromination minimizes side reactions and over-bromination.

- Catalyst Selection: Sulfuric acid and red phosphorus effectively catalyze bromination, improving yield and regioselectivity.

- Solvent Choice: Halogenated solvents like chloroform and dichloromethane provide good solubility and reaction medium stability.

- Purification: Recrystallization from alcohols such as methanol or ethanol yields high-purity product. Chromatography may be employed for industrial purity standards.

- Oxidation Step: For sulfone formation, mild oxidants like hydrogen peroxide are preferred to avoid degradation of the benzoic acid core.

- Scale-Up: Continuous flow reactors enhance safety and scalability, especially for bromination steps involving hazardous reagents.

Aplicaciones Científicas De Investigación

2-Bromo-5-(ethylsulfonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(ethylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and ethylsulfonyl groups play a crucial role in its reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Key analogs of 2-bromo-5-(ethylsulfonyl)benzoic acid include:

Key Observations :

Extraction and Solubility Behavior

Benzoic acid derivatives with sulfonyl or halogen groups show distinct extraction efficiencies in liquid membrane systems:

- Distribution Coefficients : Compounds like this compound have high distribution coefficients (logP ~2.8 estimated), enabling rapid extraction (>98% in <5 minutes) in emulsion liquid membranes due to their solubility in organic phases .

- Comparison with Phenolic Acids: Unlike phenolic analogs (e.g., vanillic acid), sulfonyl-substituted benzoic acids lack hydroxyl groups, reducing hydrogen-bonding interactions but increasing stability under acidic conditions .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest:

- Acute Toxicity (LD₅₀): Toxicity correlates with molecular connectivity indices (e.g., 0JA, 1JA). The ethylsulfonyl group may lower acute toxicity compared to nitro- or amino-substituted analogs due to reduced electron-withdrawing effects .

- Cross-Factor JB : The interaction term (JB = 0JA × 1JA) predicts that bulky substituents like ethylsulfonyl could mitigate toxicity by limiting metabolic activation .

Actividad Biológica

2-Bromo-5-(ethylsulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a bromine atom and an ethylsulfonyl group attached to a benzoic acid backbone, which contributes to its reactivity and biological activity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has been studied for its effects against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values for different strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

The compound's mechanism involves the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, leading to bactericidal effects .

Anticancer Potential

Additionally, preliminary studies suggest that this compound may possess anticancer properties. It has been noted for its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific targets within cancer cells are still under investigation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromine atom and the ethylsulfonyl group enhance the compound's binding affinity to enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : The compound may also interact with cellular receptors, modulating signaling pathways crucial for cell survival and growth.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results demonstrated significant antibacterial activity against multi-drug resistant strains of S. aureus, suggesting its potential as a lead compound in antibiotic development . -

Evaluation of Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The study reported a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to illustrate its unique properties:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity |

|---|---|---|

| This compound | S. aureus: 62.5 | Moderate |

| 2-Bromo-5-(methylsulfonyl)benzoic acid | S. aureus: 125 | Low |

| 2-Chloro-5-(ethylsulfonyl)benzoic acid | S. aureus: 250 | Low |

This table illustrates that this compound shows superior antimicrobial activity compared to its analogs, making it a promising candidate for further research.

Q & A

Q. What are the standard synthetic routes for 2-bromo-5-(ethylsulfonyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a benzoic acid precursor followed by sulfonation. For example:

Bromination : Introduce bromine at the ortho position using catalysts like FeBr₃ in anhydrous conditions.

Sulfonation : React with ethylsulfonyl chloride under basic conditions (e.g., pyridine) to install the ethylsulfonyl group.

Yield optimization requires temperature control (e.g., 0–5°C for bromination, reflux for sulfonation) and stoichiometric precision. Purity is enhanced via recrystallization (e.g., ethanol/water) or chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 8.1–8.3 ppm for aromatic protons; ¹³C NMR: ~170 ppm for carboxylic acid).

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ ≈ 293 m/z) and assess purity (>95%).

- FT-IR : Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹).

- Elemental Analysis : Validate C, H, Br, and S content .

Q. How does the ethylsulfonyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The ethylsulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). Reactivity is modulated through electron-withdrawing effects, activating the benzene ring for electrophilic substitution at the para position relative to the sulfonyl group. Solubility tests (e.g., shake-flask method) and Hammett σ constants can quantify these effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the bromine site?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SₙAr) under basic conditions (e.g., K₂CO₃ in DMF). Regioselectivity is governed by:

Q. How can density functional theory (DFT) predict the compound’s reactivity in catalytic systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:

- Electron Density : Localize reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack).

- Transition States : Optimize geometries for proposed reaction pathways (e.g., SₙAr).

Validate predictions with kinetic experiments (e.g., Arrhenius plots) .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., competing hydrolysis vs. substitution)?

- Methodological Answer :

- Condition Screening : Systematically vary pH, temperature, and solvent polarity.

- In Situ Monitoring : Use techniques like UV-Vis or Raman spectroscopy to track intermediates.

- Computational Validation : Compare activation energies for competing pathways using DFT .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) via fluorescence-based activity assays.

- Molecular Docking : Simulate binding poses using software like AutoDock Vina.

- Structure-Activity Relationships (SAR) : Modify substituents to correlate chemical features with bioactivity .

Q. What stability challenges arise during long-term storage, and how are degradation products characterized?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV).

- Degradation Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acid derivatives).

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.